4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
CAS No.:
Cat. No.: VC15494803
Molecular Formula: C21H17BrN2
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
![4-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline -](/images/structure/VC15494803.png)
Specification
Molecular Formula | C21H17BrN2 |
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Molecular Weight | 377.3 g/mol |
IUPAC Name | N-(4-bromophenyl)-1-(9-ethylcarbazol-3-yl)methanimine |
Standard InChI | InChI=1S/C21H17BrN2/c1-2-24-20-6-4-3-5-18(20)19-13-15(7-12-21(19)24)14-23-17-10-8-16(22)9-11-17/h3-14H,2H2,1H3 |
Standard InChI Key | KCIOMYVQBGSFHL-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Br)C4=CC=CC=C41 |
Introduction
Synthesis and Reaction Pathways
Core Synthetic Strategy
The compound is synthesized via an imine-forming reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-bromoaniline. This reaction typically occurs in ethanol under reflux conditions, leveraging the nucleophilic amine group of aniline to attack the aldehyde’s carbonyl carbon .
Key Steps
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Reagent Preparation:
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Condensation Reaction:
Table 1: Representative Synthesis Conditions
Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
9-Ethylcarbazole-3-aldehyde | 5 | Ethanol | 20–25 | 2 | 85 |
4-Bromoaniline | 7.5 | Ethanol | 20–25 | 2 | 85 |
Data adapted from |
Structural and Crystallographic Features
Molecular Geometry
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Carbazole Core: Planar aromatic system with π-conjugation, stabilized by electron-withdrawing bromine and electron-donating ethyl groups .
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Imine Linkage: A single C=N bond (E-configuration) connects the carbazole and aniline moieties, confirmed by FT-IR absorption at ~1618 cm⁻¹ .
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Bromine Substituent: Positioned at the para position of the aniline ring, influencing electronic properties and intermolecular interactions.
Physicochemical Properties
Table 2: Spectroscopic Characteristics
Thermal and Solubility Properties
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Melting Point: ~134°C (estimated from analogous compounds) .
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Solubility: Insoluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane) .
Reactivity and Functionalization
Electrophilic Substitution
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Bromine Reactivity: The para-bromo group can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
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Carbazole Reactivity: Positions 1, 4, 6, and 9 are susceptible to electrophilic substitution (e.g., nitration, halogenation) .
Applications in Material Science
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Organic Electronics: Used as a building block for OLEDs and semiconductors due to its conjugated π-system and bromine’s electron-withdrawing effects .
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Pharmaceutical Intermediates: Bromine facilitates further functionalization (e.g., coupling with boronic acids) .
Challenges and Future Directions
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